molecular formula C14H13Cl2NO2 B026583 Cicletanine hydrochloride CAS No. 82747-56-6

Cicletanine hydrochloride

Número de catálogo B026583
Número CAS: 82747-56-6
Peso molecular: 298.2 g/mol
Clave InChI: QLMBAIRFQQLJJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cicletanine hydrochloride is a furopyridine low-ceiling diuretic drug, typically used in the treatment of hypertension . It is manufactured by Ipsen and marketed by Recordati (in France) under the trade name Tenstaten . It is more potent in salt-sensitive hypertension . Cicletanine is under investigation for the treatment of Diabetes, Hypokalemia, Hyponatremia, and Arterial Hypertension .


Molecular Structure Analysis

The molecular formula of Cicletanine hydrochloride is C14H12ClNO2.ClH . Its molecular weight is 298.16 g/mol . The structure includes a furopyridine core, which is likely key to its biological activity .


Physical And Chemical Properties Analysis

Cicletanine hydrochloride has a molecular weight of 298.2 g/mol . Its molecular formula is C14H12ClNO2.ClH . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.

Aplicaciones Científicas De Investigación

Hypertension Management

Cicletanine hydrochloride is primarily recognized for its antihypertensive properties. It has been shown to stimulate the synthesis of prostaglandin I2 (PGI2), which plays a role in vasodilation and blood pressure reduction . This mechanism contributes to its effectiveness in managing essential hypertension, making it a valuable drug in cardiovascular research.

Prostaglandin Synthesis

Research indicates that Cicletanine hydrochloride can increase the synthesis of PGI2 and PGE2, both of which are important prostaglandins with vasodilatory effects . This effect is significant because it suggests potential applications in conditions where prostaglandin-mediated pathways are disrupted.

Cardioprotective Effects

Studies have explored the cardioprotective effects of Cicletanine hydrochloride, particularly its impact on ischemic cardiac performance and reperfusion-induced ventricular fibrillation . Its ability to modulate ATP-sensitive potassium channels may contribute to its protective effects against myocardial ischemia.

Renal Function

Cicletanine hydrochloride has been observed to have a positive impact on renal function. It enhances natriuresis and diuresis, which can be beneficial in the treatment of conditions like hypertension where fluid balance is crucial .

Vascular Health

The vasorelaxant properties of Cicletanine hydrochloride make it a subject of interest in vascular health research. It has been studied for its potential efficacy in conditions like pulmonary arterial hypertension, although results have been mixed .

Calcium Current Modulation in Myocytes

Cicletanine hydrochloride has been shown to affect calcium currents in myocytes, which are critical for muscle contraction and heart function. It can reduce voltage-dependent inward calcium currents, suggesting a role in the regulation of cardiac and smooth muscle activity .

Mecanismo De Acción

Target of Action

Cicletanine hydrochloride is a novel antihypertensive agent . Its primary targets include the apical Na±dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule , protein kinase C (PKC) , and Na/K-ATPase . These targets play crucial roles in maintaining blood pressure and electrolyte balance.

Mode of Action

Cicletanine interacts with its targets in several ways. The sulfoconjugated metabolite of cicletanine inhibits the apical Na±dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule . This inhibition leads to a salidiuretic activity, contributing to its antihypertensive effects . Cicletanine also inhibits PKC, which in turn reverses vasoconstriction through the inhibition of PKC-mediated inhibition of Na/K-ATPase phosphorylation .

Biochemical Pathways

Cicletanine affects several biochemical pathways. It stimulates vascular prostaglandin synthesis, inhibits the low Km cyclic GMP phosphodiesterases, and blocks Ca2+ channels either directly or indirectly through a K±channel opening effect . It also stimulates nitric oxide synthesis and eNOS phosphorylation via Akt and MAP kinase/Erk signaling . These pathways contribute to its vasorelaxant, natriuretic, and diuretic properties .

Pharmacokinetics

It is known that the compound has a salidiuretic activity, which is the result of the action of the sulfoconjugated metabolite of cicletanine . More research is needed to fully understand the ADME properties of cicletanine hydrochloride.

Result of Action

Cicletanine hydrochloride has been shown to possess vasorelaxant, natriuretic, and diuretic properties in preclinical and clinical studies . It lowers arterial pressure and protects cardiovascular and renal systems against the injuries induced by hypertension . The various properties of the drug likely contribute to its protective effect against injury in hypertension .

Safety and Hazards

In case of exposure, it’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion, rinse mouth with water, do not induce vomiting, and seek immediate medical attention .

Direcciones Futuras

Cicletanine hydrochloride is currently under investigation for the treatment of Diabetes, Hypokalemia, Hyponatremia, and Arterial Hypertension . A Phase 2, randomized, double-blind, placebo-controlled, multicenter, dose-ranging study is being conducted to compare the efficacy, safety, and tolerability of Cicletanine hydrochloride to placebo in subjects with PAH .

Propiedades

IUPAC Name

3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2.ClH/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9;/h2-6,14,17H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMBAIRFQQLJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801002869
Record name 3-(4-Chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801002869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cicletanine hydrochloride

CAS RN

82747-56-6
Record name Cicletanine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082747566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801002869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-3-(p-chlorophenyl)-1.3-dihydro-6-methylfuro [3,4-c]pyridin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CICLETANINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0SY6373OQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cicletanine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cicletanine hydrochloride
Reactant of Route 3
Cicletanine hydrochloride
Reactant of Route 4
Cicletanine hydrochloride
Reactant of Route 5
Cicletanine hydrochloride
Reactant of Route 6
Cicletanine hydrochloride

Q & A

Q1: What is the mechanism of action for Cicletanine hydrochloride's antihypertensive effects?

A1: Cicletanine hydrochloride primarily exerts its antihypertensive effects by inhibiting voltage-dependent calcium channels in vascular smooth muscle cells. [] This inhibition reduces calcium influx, leading to vasodilation and a decrease in blood pressure.

Q2: How does Cicletanine hydrochloride behave in the body after administration?

A2: Cicletanine hydrochloride demonstrates favorable pharmacokinetic properties. It is rapidly absorbed after oral administration, reaching peak plasma concentration in approximately 0.65 hours. [] It exhibits high plasma protein binding (90%) and has a volume of distribution of 37 L. [] The elimination half-life ranges from 6 to 8 hours, with both renal and hepatic pathways contributing to its elimination. [] Studies indicate that Cicletanine hydrochloride displays linear pharmacokinetics at a dose of 50 mg, with no significant accumulation observed after repeated dosing. []

Q3: Does Cicletanine hydrochloride negatively impact glucose metabolism in hypertensive patients?

A3: A study investigating the effects of Cicletanine hydrochloride on glucose tolerance in non-diabetic hypertensive patients found no significant changes in blood glucose or insulin levels after 3 months of treatment. [] This suggests that Cicletanine hydrochloride does not adversely affect glucose regulation in this patient population.

Q4: Can Cicletanine hydrochloride be used effectively in combination with other antihypertensive medications?

A4: Yes, studies have shown that Cicletanine hydrochloride can be effectively combined with beta-blockers in patients with moderate essential hypertension who have not achieved adequate blood pressure control with beta-blockers alone. [] In a double-blind study, the addition of Cicletanine hydrochloride to existing beta-blocker therapy resulted in a significant reduction in both systolic and diastolic blood pressure compared to placebo. []

Q5: Are there different recommended doses of Cicletanine hydrochloride based on hypertension severity?

A5: Research suggests that the optimal dose of Cicletanine hydrochloride may vary depending on the severity of hypertension. While 50 mg/day appears effective for mild to moderate hypertension, a higher dose of 100 mg/day may be necessary for individuals with severe hypertension. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.